

A Comparative Guide to the Therapeutic Potential of 3-Methoxypyrrolidine Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Methoxypyrrolidine hydrochloride
Cat. No.:	B143666

[Get Quote](#)

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive evaluation of the therapeutic potential of 3-methoxypyrrolidine-containing compounds, a class of molecules built upon a privileged scaffold in medicinal chemistry. We will delve into their potential applications across various disease areas, compare their hypothetical performance with established therapeutic alternatives, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a technical resource to inform and guide future drug discovery and development efforts centered on this promising chemical motif.

The 3-Methoxypyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone in medicinal chemistry. Its non-planar, sp^3 -rich structure allows for the exploration of three-dimensional chemical space, a critical feature for enhancing binding affinity and selectivity to biological targets. The pyrrolidine scaffold is present in numerous FDA-approved drugs, highlighting its versatility and favorable pharmacological properties.

The introduction of a methoxy group at the 3-position of the pyrrolidine ring offers several advantages. The methoxy group can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding interactions. Furthermore, its presence introduces a chiral

center, allowing for stereospecific interactions with biological targets, which can be crucial for efficacy and reducing off-target effects. The 3-methoxypyrrolidine moiety serves as a versatile building block, enabling the synthesis of diverse compound libraries for screening against a wide array of therapeutic targets.

Potential Therapeutic Applications and Comparative Analysis

Based on the broader activity of pyrrolidine derivatives, compounds incorporating the 3-methoxypyrrolidine scaffold hold promise in several key therapeutic areas. In the following sections, we will explore these areas and provide a comparative analysis against current standards of care. Note: As specific experimental data for 3-methoxypyrrolidine-containing compounds is emerging, this comparison is based on the established potential of the pyrrolidine class and serves as a framework for future evaluation.

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is a common feature in drugs targeting the CNS. Its ability to be modified to cross the blood-brain barrier makes it an attractive starting point for the development of novel neurotherapeutics.

Hypothetical 3-Methoxypyrrolidine Compound Profile: A selective M1 muscarinic acetylcholine receptor agonist for the treatment of cognitive deficits in Alzheimer's disease.

Alternative/Standard of Care: Donepezil.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mechanism of Action Comparison:

- Hypothetical 3-Methoxypyrrolidine Compound: Directly stimulates M1 receptors, which are involved in learning and memory pathways.
- Donepezil: A reversible inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Data Comparison (Hypothetical vs. Actual):

Parameter	Hypothetical 3-Methoxypyrrolidine Compound	Donepezil
Target	M1 Muscarinic Acetylcholine Receptor	Acetylcholinesterase
Mechanism	Agonist	Reversible Inhibitor
Selectivity	High for M1 over other muscarinic subtypes	High for Acetylcholinesterase
In Vitro Potency (Ki)	<10 nM (predicted)	5.7 nM

Infectious Diseases: Antiviral and Antibacterial Potential

Pyrrolidine derivatives have demonstrated both antiviral and antibacterial activities. The structural diversity that can be achieved with the 3-methoxypyrrolidine scaffold makes it a promising platform for the development of novel anti-infective agents.

Hypothetical 3-Methoxypyrrolidine Compound Profile: An inhibitor of the influenza A M2 proton channel, preventing viral uncoating.

Alternative/Standard of Care: Oseltamivir (Tamiflu®).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Mechanism of Action Comparison:

- Hypothetical 3-Methoxypyrrolidine Compound: Blocks the M2 proton channel, a key component in the viral entry process.
- Oseltamivir: A neuraminidase inhibitor.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Neuraminidase is an enzyme essential for the release of newly formed virus particles from infected cells.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) By inhibiting this enzyme, oseltamivir prevents the spread of the virus.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Data Comparison (Hypothetical vs. Actual):

Parameter	Hypothetical 3-Methoxypyrrolidine Compound	Oseltamivir Carboxylate (Active Metabolite)
Target	Influenza A M2 Proton Channel	Neuraminidase
Mechanism	Channel Blocker	Enzyme Inhibitor
In Vitro Potency (IC50)	<50 nM (predicted)	0.96 nM (H3N2), 2.5 nM (H1N1)[13]

Hypothetical 3-Methoxypyrrolidine Compound Profile: An inhibitor of bacterial DNA gyrase, leading to bacterial cell death.

Alternative/Standard of Care: Ciprofloxacin.[21][22][23][24][25]

Mechanism of Action Comparison:

- Hypothetical 3-Methoxypyrrolidine Compound: Binds to and inhibits the activity of DNA gyrase (topoisomerase II), an enzyme essential for DNA replication in bacteria.[21][22][23][24][25]
- Ciprofloxacin: Also an inhibitor of DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication and cell division.[21][22][23][24][25]

Data Comparison (Hypothetical vs. Actual):

Parameter	Hypothetical 3-Methoxypyrrolidine Compound	Ciprofloxacin
Target	DNA Gyrase	DNA Gyrase and Topoisomerase IV
Mechanism	Enzyme Inhibitor	Enzyme Inhibitor
In Vitro Potency (MIC)	<1 µg/mL against E. coli (predicted)	0.004-2 µg/mL against E. coli

Inflammatory Diseases

The anti-inflammatory potential of pyrrolidine-containing compounds is another area of active research. The 3-methoxypyrrolidine scaffold could be elaborated to generate potent and selective inhibitors of key inflammatory mediators.

Hypothetical 3-Methoxypyrrolidine Compound Profile: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammatory pain.

Alternative/Standard of Care: Diclofenac.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Mechanism of Action Comparison:

- Hypothetical 3-Methoxypyrrolidine Compound: Selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.
- Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Data Comparison (Hypothetical vs. Actual):

Parameter	Hypothetical 3-Methoxypyrrolidine Compound	Diclofenac
Target	COX-2	COX-1 and COX-2
Mechanism	Enzyme Inhibitor	Enzyme Inhibitor
In Vitro Potency (IC50)	<100 nM for COX-2, >10 μ M for COX-1 (predicted)	~5 μ M for both COX-1 and COX-2

Experimental Protocols for Evaluation

To rigorously assess the therapeutic potential of novel 3-methoxypyrrolidine compounds, a series of well-established in vitro and in vivo assays are required. The following protocols provide a starting point for the biological characterization of these molecules.

In Vitro Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[31][32][33]

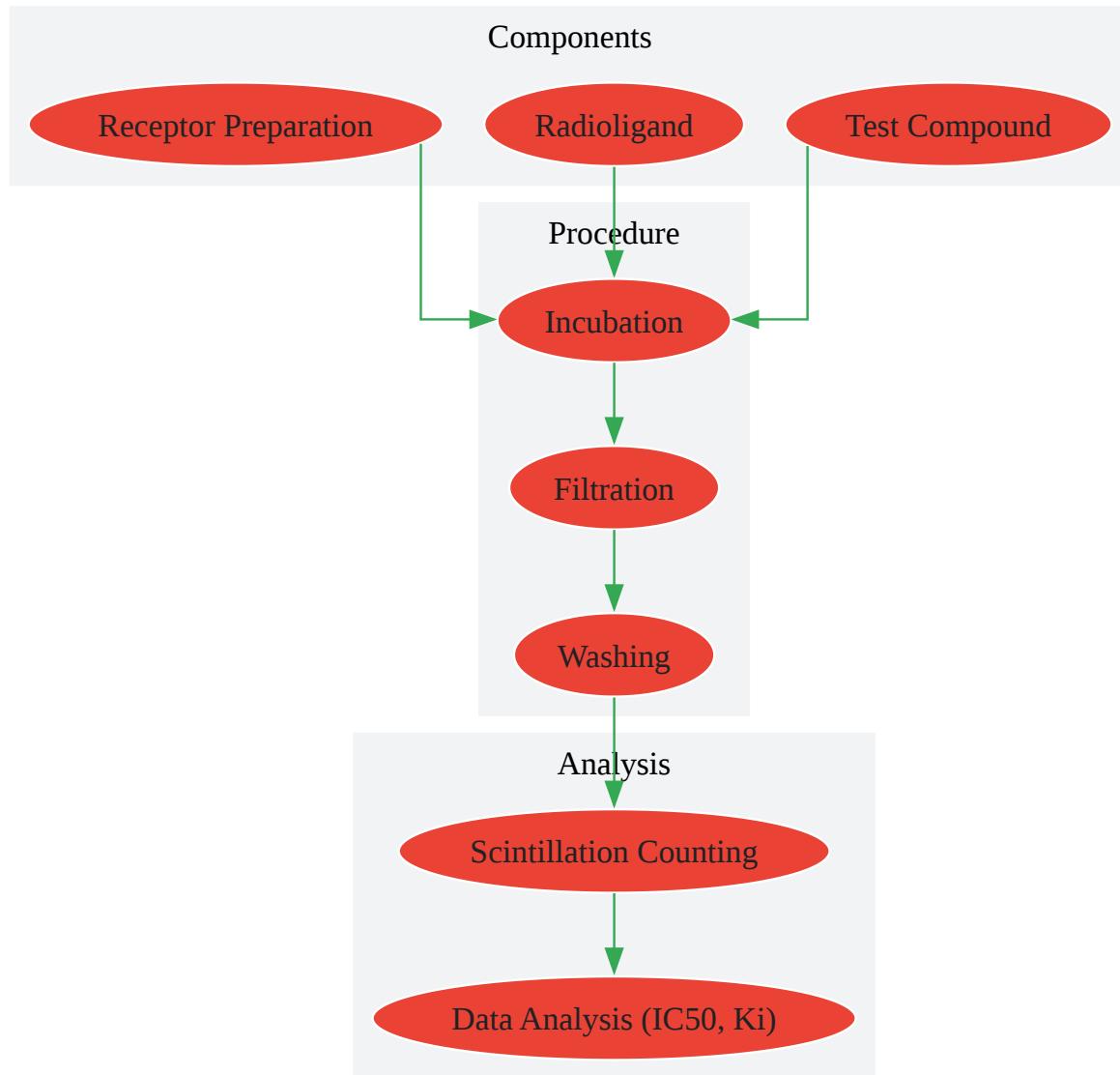
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[32] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the 3-methoxypyrrolidine test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[31]
- **Formazan Solubilization:** Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [31]
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

[Click to download full resolution via product page](#)

Caption: Workflow for the MTT cell viability assay.


This assay is used to determine the binding affinity of a compound for a specific receptor.[34][35][36][37][38]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., brain tissue homogenate). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound.

Protocol:

- **Membrane Preparation:** Homogenize brain tissue containing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
- **Assay Setup:** In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-NMS for muscarinic receptors), and varying concentrations of the unlabeled test compound.
- **Incubation:** Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
- **Washing:** Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of inhibition of radioligand binding against the concentration of the test compound and determine the IC50 value. Calculate the Ki value

using the Cheng-Prusoff equation.

[Click to download full resolution via product page](#)

Caption: Key steps in a radioligand binding assay.

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[39][40][41][42][43]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is assessed. The MIC is the lowest concentration of the compound that inhibits growth.

Protocol:

- **Compound Preparation:** Prepare a series of two-fold dilutions of the 3-methoxypyrrolidine test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[\[42\]](#)
- **Bacterial Inoculum Preparation:** Prepare a standardized inoculum of the test bacterium (e.g., *E. coli*) to a concentration of approximately 5×10^5 CFU/mL.[\[41\]](#)
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
- **Incubation:** Incubate the plate at 37°C for 16-20 hours.
- **MIC Determination:** After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

In Vivo Assays

This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[\[44\]](#)[\[45\]](#)[\[46\]](#)[\[47\]](#)[\[48\]](#)

Principle: Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a local inflammatory response characterized by edema (swelling).[\[46\]](#)[\[47\]](#) The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[\[44\]](#)[\[45\]](#)

Protocol:

- **Animal Acclimatization:** Acclimate rodents (rats or mice) to the experimental conditions for at least one week.
- **Compound Administration:** Administer the 3-methoxypyrrolidine test compound (e.g., orally or intraperitoneally) at various doses. Include a vehicle control group and a positive control

group (e.g., diclofenac).

- Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[44][45][46][48]
- Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

The 3-methoxypyrrolidine scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas. Its favorable physicochemical properties and synthetic tractability make it an attractive core for building diverse chemical libraries. While specific biological data for 3-methoxypyrrolidine-containing compounds is still emerging, the well-established therapeutic relevance of the broader pyrrolidine class provides a strong rationale for further investigation.

Future research should focus on the design and synthesis of focused libraries of 3-methoxypyrrolidine derivatives and their systematic evaluation in the in vitro and in vivo assays outlined in this guide. The data generated from these studies will be crucial for establishing structure-activity relationships and identifying lead compounds for further optimization. By leveraging the principles of medicinal chemistry and rigorous biological testing, the therapeutic potential of 3-methoxypyrrolidine compounds can be fully realized.

References

- Oseltamivir. (n.d.). In Wikipedia.
- Ciprofloxacin. (n.d.). In Wikipedia.
- Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024, September 6).
- Ciprofloxacin mechanism of action or mode of action. (n.d.). Slideshare. [Link]
- Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. *Current medical research and opinion*, 26(7), 1715–1731. [Link]
- What is the mechanism of Diclofenac Sodium? (2024, July 17).

- What is the mechanism of Ciprofloxacin? (2024, July 17).
- What is the mechanism of Donepezil Hydrochloride? (2024, July 17).
- What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? (2025, October 30). Dr.Oracle. [\[Link\]](#)
- Al-Tawfiq, J. A., & Momattin, H. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. *Journal of infection and public health*, 15(11), 1337–1346. [\[Link\]](#)
- Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 17). WebMD. [\[Link\]](#)
- What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? (2025, October 5). Dr.Oracle. [\[Link\]](#)
- Diclofenac: Package Insert / Prescribing Information / MOA. (2025, August 17). Drugs.com. [\[Link\]](#)
- The Pharmacology and Mechanism of Donepezil Action Term Paper. (2024, April 10). IvyPanda. [\[Link\]](#)
- Kocot-Kępska, M., Zajączkowska, R., Wordliczek, J., & Dobrogowski, J. (2024).
- T., & Tariq, M. (2023). Donepezil. In StatPearls.
- Oseltamivir. (2024, January 8).
- Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3). GoodRx. [\[Link\]](#)
- What is the mechanism of action of Oseltamivir (antiviral medication) and the flu vaccine in treating influenza? (2025, December 10). Dr.Oracle. [\[Link\]](#)
- Alzheimer's disease - Tre
- Drug treatments for Alzheimer's disease. (n.d.). Alzheimer's Society. [\[Link\]](#)
- Carrageenan Induced Paw Edema (R
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- What are the antiviral medications for influenza? (2025, November 19). Dr.Oracle. [\[Link\]](#)
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, September 15). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [\[Link\]](#)
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- How Is Alzheimer's Disease Treated? (2023, September 12).
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). *Nature Protocols*, 19(11), 3241-3266. [\[Link\]](#)
- Carrageenan induced Paw Edema Model. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Alzheimer's: Medicines help manage symptoms and slow decline. (n.d.). Mayo Clinic. [\[Link\]](#)

- Medications for Alzheimer's Disease. (n.d.). Stanford Health Care. [\[Link\]](#)
- Radioligand Binding Detection of Receptors in Brain Membranes. (n.d.). JoVE. [\[Link\]](#)
- 2.2. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. [\[Link\]](#)
- MTT Proliferation Assay Protocol. (2025, June 15). University of California, San Diego. [\[Link\]](#)
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [\[Link\]](#)
- Influenza (Flu) Treatment. (n.d.).
- Influenza (flu)
- The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. [\[Link\]](#)
- Antiviral Treatments For Influenza Guide. (n.d.).
- Antiviral Drugs for Seasonal Influenza for 2025-2026. (2025, October 27). The Medical Letter on Drugs and Therapeutics. [\[Link\]](#)
- Radioligand Binding Assay. (n.d.). Gifford Bioscience. [\[Link\]](#)
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands. [\[Link\]](#)
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2014). Bio-protocol, 4(15), e1183. [\[Link\]](#)
- Assay of CB1 Receptor Binding. (2025, August 6).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What is the mechanism of Donepezil Hydrochloride? [\[synapse.patsnap.com\]](#)
- 2. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [\[webmd.com\]](#)
- 3. ivypanda.com [\[ivypanda.com\]](#)
- 4. Donepezil - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 5. goodrx.com [\[goodrx.com\]](#)
- 6. Alzheimer's disease - Treatment - NHS [\[nhs.uk\]](#)
- 7. alzheimers.org.uk [\[alzheimers.org.uk\]](#)

- 8. How Is Alzheimer's Disease Treated? | National Institute on Aging [nia.nih.gov]
- 9. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]
- 10. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
- 11. Oseltamivir - Wikipedia [en.wikipedia.org]
- 12. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 13. droracle.ai [droracle.ai]
- 14. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. nfid.org [nfid.org]
- 18. Influenza (flu) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 19. immunisationcoalition.org.au [immunisationcoalition.org.au]
- 20. Antiviral Drugs for Seasonal Influenza for 2025-2026 | The Medical Letter Inc. [secure.medicalletter.org]
- 21. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 22. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 23. Ciprofloxacin mechanism of action or mode of action | DOCX [slideshare.net]
- 24. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 25. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 28. droracle.ai [droracle.ai]
- 29. Diclofenac: Package Insert / Prescribing Information / MOA [drugs.com]
- 30. Publishers Panel [bolczasopismo.pl]
- 31. atcc.org [atcc.org]

- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. home.sandiego.edu [home.sandiego.edu]
- 34. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 35. giffordbioscience.com [giffordbioscience.com]
- 36. brieflands.com [brieflands.com]
- 37. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 40. microbe-investigations.com [microbe-investigations.com]
- 41. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 42. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 43. bmglabtech.com [bmglabtech.com]
- 44. pdf.benchchem.com [pdf.benchchem.com]
- 45. inotiv.com [inotiv.com]
- 46. researchgate.net [researchgate.net]
- 47. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 48. bio-protocol.org [bio-protocol.org]
- To cite this document: BenchChem. [A Comparative Guide to the Therapeutic Potential of 3-Methoxypyrrolidine Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143666#evaluation-of-the-therapeutic-potential-of-3-methoxypyrrolidine-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com